
1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate is a useful research compound. Its molecular formula is C16H21ClN2O5S and its molecular weight is 388.86. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)methanesulfonamide formate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Interaction Studies
Generation and Reaction of Ethenethiolate Anion : A study detailed the generation of the ethenethiolate anion through deprotonation and cycloelimination processes, leading to the creation of alkoxy(vinylthio)methanes and alkylthio(vinylthio)methanes, indicating a pathway for synthesizing similar sulfur-containing compounds (Tanimoto et al., 1983).
Acylation of Diethyl (ethoxycarbonylfuryl)methanephosphonates : This research demonstrated the formylation of diethyl (ethoxycarbonylfuryl)methanephosphonates using ethyl formate, showcasing methods for modifying furyl compounds which could be applicable to the furan component of the compound (L. M. Pevzner, 2012).
Autoxidation Studies Involving Dimethylamino Groups : The autoxidation of tetrakis‐(dimethylamino)‐ethylene produced several compounds including dimethylamine and formate salts, highlighting the oxidative behavior of dimethylamino components which could be relevant for understanding the stability and reactions of the target compound (W. Urry & J. Sheeto, 1965).
Molecular Recognition for Dicarboxylic Acid : A study on the synthesis and molecular recognition capabilities of guanidine derivatives for dicarboxylic acids could provide insights into the binding and recognition potential of similar structured compounds (Qi Yan-xing, 2004).
Applications in Medicinal Chemistry and Material Science
Nonpeptide Agonist Discovery : The discovery of a nonpeptidic agonist for the urotensin-II receptor showcases the potential of chlorophenyl and dimethylaminoethyl components in medicinal chemistry, indicating possible pharmacological applications for compounds with similar structures (G. Croston et al., 2002).
Synthesis of Furylmethane Derivatives : The high yield synthesis of furylmethane derivatives via a two-phase system involving –SO3H functionalized ionic liquids suggests potential routes for synthesizing and modifying furan-containing compounds, which could be relevant for the furan component in the target compound (Suhas Shinde & C. V. Rode, 2017).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]methanesulfonamide;formic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3S.CH2O2/c1-18(2)14(15-8-5-9-21-15)10-17-22(19,20)11-12-6-3-4-7-13(12)16;2-1-3/h3-9,14,17H,10-11H2,1-2H3;1H,(H,2,3) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUHSAMVJCTWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)CC1=CC=CC=C1Cl)C2=CC=CO2.C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826762.png)
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2826763.png)
![3-(2-Methoxyphenyl)-2-methyl-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/structure/B2826765.png)

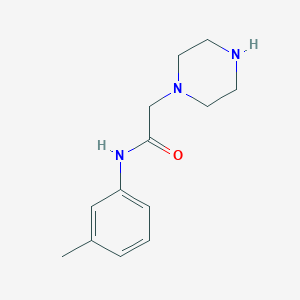
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2826771.png)
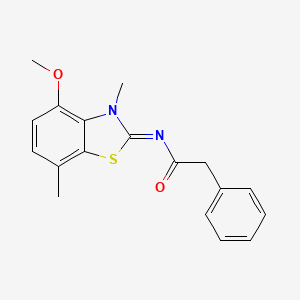
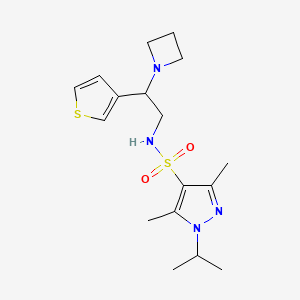
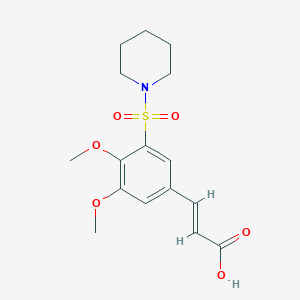

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-[(4-methoxyphenyl)methyl]urea](/img/structure/B2826780.png)
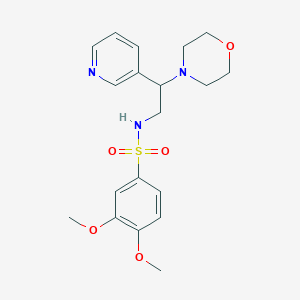
![ethyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2826784.png)
